molecular formula C12H12BrNO3 B7559117 N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide

N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide

Cat. No. B7559117
M. Wt: 298.13 g/mol
InChI Key: QFLXUXWQBPZFHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide, also known as BFMC, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair.

Mechanism of Action

N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide inhibits PARP by binding to its catalytic domain, which prevents PARP from repairing damaged DNA. This leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to have a wide range of biochemical and physiological effects. Its inhibition of PARP leads to the accumulation of DNA damage, which ultimately leads to cell death. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has also been shown to induce apoptosis in cancer cells. Additionally, N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.

Advantages and Limitations for Lab Experiments

N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has several advantages for lab experiments. It is a potent PARP inhibitor, and its use in combination with chemotherapy and radiation therapy has shown promising results in preclinical studies. Additionally, N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to inhibit the growth of cancer cells and to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. However, there are also some limitations to the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in lab experiments. Its potency as a PARP inhibitor may lead to off-target effects, and its use may also lead to the development of drug resistance.

Future Directions

There are several future directions for the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in scientific research. One potential direction is the development of more potent and selective PARP inhibitors. Another potential direction is the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in combination with other targeted therapies, such as immunotherapy or targeted kinase inhibitors. Additionally, the use of N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide in combination with other DNA-damaging agents, such as topoisomerase inhibitors or alkylating agents, may also be explored. Finally, the development of biomarkers to predict the response to N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide and other PARP inhibitors may also be an important future direction.

Synthesis Methods

N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide can be synthesized using a simple two-step process. The first step involves the reaction of furan-2-carboxylic acid with thionyl chloride to form furan-2-carbonyl chloride. The second step involves the reaction of furan-2-carbonyl chloride with N,N-dimethylformamide and 5-bromomethylfuran-2-carboxamide to form N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide.

Scientific Research Applications

N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been extensively used in scientific research as a PARP inhibitor. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition has been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy. N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide has been shown to be a potent PARP inhibitor, and its use in combination with chemotherapy and radiation therapy has shown promising results in preclinical studies.

properties

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO3/c1-8-3-5-10(16-8)12(15)14(2)7-9-4-6-11(13)17-9/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLXUXWQBPZFHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N(C)CC2=CC=C(O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.